3-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
3-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone: is an organic compound with the molecular formula C17H13NO3 and a molecular weight of 279.29 g/mol . It is characterized by the presence of a cyano group (-CN) and a dioxolane ring attached to a benzophenone core. This compound is used primarily in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 4-cyanobenzoyl chloride with 1,3-dioxolane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up involving larger reactors and more stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
Chemistry: 3-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays .
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 3-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The dioxolane ring can stabilize the compound, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- 4-Cyano-4’-(1,3-dioxolan-2-yl)benzophenone
- 2-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone
- 2-(4-Cyanobenzoyl)oxazole
Uniqueness: 3-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone is unique due to the specific positioning of the cyano group and the dioxolane ring, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c18-11-12-2-1-3-15(10-12)16(19)13-4-6-14(7-5-13)17-20-8-9-21-17/h1-7,10,17H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFOBAQUUZPYSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645102 | |
Record name | 3-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-94-9 | |
Record name | 3-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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